3-((1R)-1-Amino-2,2,2-trifluoroethyl)benzenecarbonitrile

Description

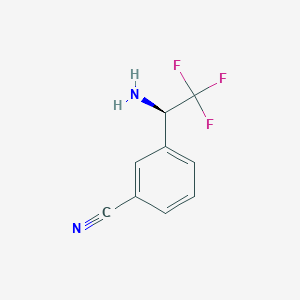

3-((1R)-1-Amino-2,2,2-trifluoroethyl)benzenecarbonitrile is a chiral aromatic compound featuring a benzenecarbonitrile core substituted at the 3-position with a trifluoroethylamine group in the R-configuration. The trifluoroethyl moiety enhances lipophilicity and metabolic stability, while the carbonitrile group contributes to electronic and steric properties critical for molecular interactions. This compound is of interest in pharmaceutical research due to fluorine’s role in improving drug-like properties, such as bioavailability and target binding .

Properties

IUPAC Name |

3-[(1R)-1-amino-2,2,2-trifluoroethyl]benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2/c10-9(11,12)8(14)7-3-1-2-6(4-7)5-13/h1-4,8H,14H2/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYOZXKVJNIVGO-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(C(F)(F)F)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[C@H](C(F)(F)F)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601235375 | |

| Record name | 3-[(1R)-1-Amino-2,2,2-trifluoroethyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601235375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213398-54-9 | |

| Record name | 3-[(1R)-1-Amino-2,2,2-trifluoroethyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1213398-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(1R)-1-Amino-2,2,2-trifluoroethyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601235375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((1R)-1-Amino-2,2,2-trifluoroethyl)benzenecarbonitrile typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzaldehyde derivatives and trifluoroethylamine.

Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and the use of catalysts to facilitate the formation of the desired product.

Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of 3-((1R)-1-Amino-2,2,2-trifluoroethyl)benzenecarbonitrile may involve large-scale reactions using optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

The compound's structure is characterized by:

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.

- Amino Group : Capable of forming hydrogen bonds with biological targets.

Organic Synthesis

3-((1R)-1-Amino-2,2,2-trifluoroethyl)benzenecarbonitrile serves as a building block in the synthesis of more complex organic molecules. Its unique properties allow it to participate in various chemical reactions that lead to the formation of diverse compounds.

Case Study: Synthesis of Pharmaceuticals

In research settings, this compound has been utilized to synthesize novel pharmaceutical agents by modifying its structure to enhance biological activity. For example, derivatives of this compound have shown promise in targeting specific receptors involved in disease pathways.

Drug Design and Development

The compound is investigated as a potential pharmacophore due to its ability to interact with biological targets. Its trifluoromethyl group can improve the binding affinity of drugs to their targets, making it a valuable candidate in drug discovery.

Case Study: Anticancer Agents

Research has indicated that modifications of 3-((1R)-1-Amino-2,2,2-trifluoroethyl)benzenecarbonitrile can lead to compounds with anticancer properties. These compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells.

Materials Science

In the industrial sector, this compound is used in producing specialty chemicals and materials that require high thermal stability and resistance to degradation. Its unique chemical properties make it suitable for applications in coatings and polymers.

Case Study: High-Performance Coatings

The incorporation of this compound into polymer matrices has been shown to enhance the thermal and mechanical properties of coatings used in harsh environments.

Mechanism of Action

The mechanism of action of 3-((1R)-1-Amino-2,2,2-trifluoroethyl)benzenecarbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the amino group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Enantiomeric Comparison: R vs. S Configuration

The enantiomer (S)-3-(1-Amino-2,2,2-trifluoroethyl)benzonitrile (CAS 1213470-65-5) shares the same molecular formula (C₉H₇F₃N₂, MW 200.16 g/mol) but differs in stereochemistry. Enantiomers often exhibit distinct pharmacological profiles. Such enantiomeric divergence underscores the importance of stereochemical control in drug design .

Table 1: Enantiomeric Comparison

Substituent Variation: Trifluoroethyl vs. Hydroxyethyl

The hydroxyethyl analog, (R)-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride (CAS 1245623-77-1), replaces the trifluoroethyl group with a hydroxyethyl substituent. This substitution significantly alters physicochemical properties:

- Lipophilicity : The trifluoroethyl group increases hydrophobicity (logP ~1.5–2.0) compared to the polar hydroxyethyl group (logP ~0.5–1.0).

- Metabolic Stability : Fluorination reduces oxidative metabolism, enhancing half-life .

- Synthetic Accessibility : The trifluoroethyl group may require specialized fluorination techniques, whereas hydroxyethyl derivatives are more straightforward to synthesize.

Table 2: Substituent Effects

Note: Discrepancy exists between the reported molecular formula (C₃₆H₃₀Si₂) and the expected formula for the hydroxyethyl analog. The correct formula is likely C₉H₁₂ClN₂O.

Positional Isomerism: 3- vs. 4-Substituted Derivatives

The positional isomer 4-((1S)-1-Amino-2,2,2-trifluoroethyl)benzenecarbonitrile (CAS 943816-46-4) demonstrates how substitution position impacts molecular interactions. The 3-substituted isomer (target compound) may exhibit better steric compatibility with target proteins compared to the 4-substituted analog, which could alter binding kinetics .

Other Benzenecarbonitrile Derivatives

- 2-[(1E)-2-(4-Methoxyphenyl)vinyl]benzenecarbonitrile (): Features a vinyl-methoxyphenyl substituent, highlighting the versatility of benzenecarbonitrile in forming π-π interactions. However, the lack of fluorine reduces metabolic stability .

- 3-Oxo-1,3-dihydro-2-benzofuran-1-carbonitrile (): A fused-ring carbonitrile with distinct electronic properties due to the ketone group, useful in heterocyclic synthesis .

Research Findings and Pharmacological Implications

- Fluorine’s Role : The trifluoroethyl group in the target compound enhances membrane permeability and resistance to cytochrome P450-mediated degradation, a common advantage in fluorinated pharmaceuticals .

- Stereochemical Impact : While explicit data on the target compound’s activity are lacking, studies on analogous chiral drugs suggest the R-enantiomer could exhibit higher target affinity or reduced off-target effects compared to the S-form .

- Synthetic Challenges : highlights methods for spirocyclic carbonitrile synthesis, which may inform strategies for functionalizing the benzenecarbonitrile core .

Biological Activity

3-((1R)-1-Amino-2,2,2-trifluoroethyl)benzenecarbonitrile, also known by its CAS number 1213398-54-9, is an organic compound characterized by a trifluoromethyl group, an amino group, and a benzenecarbonitrile moiety. This compound has garnered attention due to its potential biological activity and applications in medicinal chemistry.

- Molecular Formula : CHFN

- Molecular Weight : 200.16 g/mol

- Boiling Point : Approximately 263.3 °C (predicted)

- Density : 1.30 g/cm³ (predicted)

- pKa : 5.65 ± 0.10

The biological activity of 3-((1R)-1-Amino-2,2,2-trifluoroethyl)benzenecarbonitrile is primarily attributed to its structural features:

- The trifluoromethyl group enhances lipophilicity and metabolic stability, allowing better penetration through biological membranes.

- The amino group facilitates hydrogen bonding with target proteins, potentially modulating the activity of various enzymes or receptors.

Biological Activity

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activities compared to their non-fluorinated counterparts. The specific biological activities of 3-((1R)-1-Amino-2,2,2-trifluoroethyl)benzenecarbonitrile include:

Anticancer Activity

Preliminary studies suggest that similar compounds with trifluoromethyl groups can inhibit cancer cell proliferation. For instance:

- A study on related compounds indicated that the presence of a trifluoromethyl group could enhance potency against cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

Enzyme Inhibition

Trifluoromethylated compounds have been shown to interact with various enzymes:

- SAR (Structure-Activity Relationship) studies indicate that modifications in the trifluoromethyl position can significantly affect enzyme inhibition efficacy .

Case Studies and Research Findings

Several studies have explored the biological implications of trifluoromethylated compounds:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.